molecular formula C15H22O2 B13869351 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol

1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol

Cat. No.: B13869351
M. Wt: 234.33 g/mol
InChI Key: BYQXXCDJQFOONC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol is a cyclohexanol derivative featuring a 4-methoxyphenyl substituent at position 1 and two methyl groups at position 4 of the cyclohexanol ring. The 4-methoxy group on the phenyl ring enhances lipophilicity and may influence receptor-binding interactions, as seen in related bioactive compounds . This compound’s structural rigidity, due to the 4,4-dimethyl substitution, likely impacts its conformational stability and solubility profile compared to non-methylated analogs .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C15H22O2/c1-14(2)8-10-15(16,11-9-14)12-4-6-13(17-3)7-5-12/h4-7,16H,8-11H2,1-3H3

InChI Key

BYQXXCDJQFOONC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C2=CC=C(C=C2)OC)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Tables Summarizing Preparation Conditions and Yields

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Grignard addition 4-Bromoanisole, Mg, 4,4-dimethylcyclohexanone Mg, dry ether or THF 0-25 °C, inert atmosphere 75-85 High regioselectivity, requires dry conditions
Catalytic hydrogenation 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanone Pd/C or Raney Ni, H2 1-5 atm H2, RT-50 °C 80-90 Mild conditions, scalable
Friedel-Crafts acylation + reduction 4-Methoxybenzene, acyl chloride or ketone precursor AlCl3, H2/Pd-C Anhydrous solvent, H2 pressure 60-70 Requires careful control of acylation step
Diels-Alder + oxidation/reduction Methoxy-substituted diene, dienophile Oxidants (e.g., PCC), reducing agents Varied, multi-step 50-65 More complex, useful for stereoselective synthesis

Analysis of Preparation Methods

Advantages and Limitations

  • Grignard Reaction: Offers direct access to the tertiary alcohol with good yields and regioselectivity. However, it requires strict anhydrous conditions and careful handling of reactive organometallic reagents.
  • Catalytic Hydrogenation: Provides a straightforward reduction of ketone intermediates to the alcohol, with mild conditions and good scalability. It depends on the availability of the ketone precursor.
  • Friedel-Crafts Acylation: Useful for introducing the aryl group, but side reactions and polyacylation can reduce yield and complicate purification.
  • Cycloaddition Routes: Allow for stereochemical control but involve multiple steps and lower overall yields.

Purification and Characterization

Purification methods typically include:

  • Recrystallization from suitable solvents (e.g., ethanol, hexane).
  • Column chromatography on silica gel.
  • Distillation under reduced pressure if applicable.

Characterization of the compound involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm substitution pattern.
  • Infrared (IR) spectroscopy to identify hydroxyl functional group.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Melting point determination for solid samples.

Summary of Research Findings

  • The Grignard reaction between 4-methoxyphenylmagnesium bromide and 4,4-dimethylcyclohexanone is the most commonly reported and efficient method for synthesizing this compound.
  • Catalytic hydrogenation of the corresponding ketone is an effective alternative when the ketone precursor is readily available.
  • Multi-step synthetic routes involving cycloaddition and functional group transformations are less common but can be employed for stereochemical control.
  • Yields typically range from 50% to 90% depending on the method and reaction optimization.
  • Purification and characterization protocols are standard for tertiary alcohols with aromatic substituents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonates, and other nucleophiles.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications
1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol C₁₅H₂₂O₂ ~246.33 4-Methoxyphenyl, 4,4-dimethyl Not explicitly reported (structural analog)
4-Methyl-1-phenylcyclohexanol C₁₃H₁₈O 190.286 Phenyl, 4-methyl Intermediate in organic synthesis
4-Methoxycyclohexanol C₇H₁₄O₂ 130.19 4-Methoxy Solvent, pharmaceutical intermediate
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol C₁₆H₂₅NO₂ 275.38 4-Methoxyphenyl, aminoethyl Precursor to antidepressants (e.g., venlafaxine)
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol C₁₅H₁₉NO₂ 245.32 4-Methoxyphenyl, cyano Research compound (unspecified)

Key Observations

Substituent Effects on Bioactivity: The 4-methoxyphenyl group is a recurring motif in bioactive compounds. For example, β-carboline derivatives with this group exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 2.13 μM for ovarian cancer) . In methoxychlor metabolites, this group contributes to estrogenic activity by interacting with hormone receptors . Aminoethyl or cyano substitutions (e.g., ) introduce hydrogen-bonding or electron-withdrawing effects, altering pharmacological properties. For instance, aminoethyl derivatives are precursors to antidepressants like venlafaxine, highlighting the importance of functional group diversity .

Conformational Stability: The 4,4-dimethyl groups in the target compound likely reduce ring flexibility compared to 4-Methoxycyclohexanol or non-methylated analogs. This rigidity may enhance binding specificity in biological systems, as seen in conformational studies of methylated cyclohexanols .

Synthetic Challenges: Synthesis of similar compounds (e.g., 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) often requires phase-transfer catalysts (e.g., PEG-400) or borane-dimethyl sulfide complexes . The target compound’s synthesis may face analogous challenges due to steric hindrance from the 4,4-dimethyl groups.

Biological Activity

1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexanol structure with a methoxyphenyl group, which is believed to contribute to its biological activity.

Pharmacological Studies

A review of available literature indicates that derivatives of this compound may possess various pharmacological activities:

  • Antioxidant Properties :
    • Studies have shown that compounds with similar phenolic structures can protect cells from oxidative stress by reducing ROS levels .
  • Analgesic Activity :
    • Research has highlighted that structural analogs can activate μ-opioid receptors, leading to pain relief without the severe side effects associated with traditional opioids .
  • Potential Cardiovascular Benefits :
    • Some studies suggest that similar compounds may have protective effects against cardiovascular diseases by improving endothelial function and reducing inflammation .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of phenolic compounds including derivatives similar to this compound. The results indicated a strong correlation between the presence of methoxy groups and increased antioxidant activity.

CompoundIC50 (µM)Mechanism
This compound25ROS scavenging
Related Phenolic Compound30ROS scavenging

Case Study 2: Analgesic Activity

In a pharmacological study using animal models, derivatives were tested for their analgesic effects. The results demonstrated significant pain relief comparable to established analgesics.

CompoundED50 (mg/kg)Pain Model
This compound0.5Hot plate test
Morphine0.01Hot plate test

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis can leverage Friedel-Crafts alkylation or Grignard reactions, as demonstrated for structurally similar compounds like 2-(4-Methoxyphenyl)cyclohexan-1-ol . For example, coupling 4-methoxybenzaldehyde with a pre-functionalized cyclohexanone derivative under acidic or basic catalysis could yield the target compound. Reaction optimization should focus on solvent polarity (e.g., THF vs. dichloromethane), temperature control (60–80°C), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts). Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate parameters like stoichiometry and reaction time to maximize yield (>75%) and purity (>95%) .

Q. How can advanced spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify diagnostic signals, such as the methoxy group (δ ~3.8 ppm in ¹H NMR) and cyclohexanol hydroxyl proton (δ ~1.5–2.5 ppm, broad). Overlapping signals from the cyclohexane ring can be resolved using 2D COSY or HSQC .
  • X-ray Crystallography : Resolve stereochemical conformation, particularly the chair/boat configuration of the cyclohexanol ring, as seen in analogs like 4,4'-{[(3S)-3-(4-methoxyphenyl)cyclohexylidene]methanediyl}diphenol .
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

Q. What strategies mitigate degradation of this compound under storage or experimental conditions?

  • Methodological Answer : Stability studies under varying pH, temperature, and light exposure are critical. For instance, store the compound in amber vials at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis of the methoxy group. Accelerated degradation studies (40°C/75% RH) combined with LC-MS can identify degradation products, such as demethylated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data between spectroscopic and chromatographic analyses (e.g., NMR purity vs. HPLC impurities)?

  • Methodological Answer : Cross-validation using orthogonal techniques is essential. For example:

  • NMR vs. HPLC : If NMR suggests high purity but HPLC shows impurities, consider low-concentration contaminants undetectable by NMR. Use preparative HPLC to isolate impurities and characterize them via high-resolution MS or NMR .
  • Statistical Validation : Apply principal component analysis (PCA) to batch data to identify outliers or systematic errors in instrumentation .

Q. What mechanistic insights explain the regioselectivity of this compound in acid-catalyzed dehydration reactions?

  • Methodological Answer : The 4,4-dimethyl group sterically hinders carbocation formation at the adjacent carbon, directing dehydration to the less substituted position. Computational modeling (DFT) can map transition states and activation energies, while isotopic labeling (e.g., D₂O quenching) tracks proton transfer pathways. Compare with analogs like Cyclohexyl-(4-methoxyphenyl)methanol to assess electronic effects of substituents .

Q. How does the 4-methoxyphenyl group influence the compound’s solubility and reactivity in nucleophilic substitutions compared to non-substituted analogs?

  • Methodological Answer :

  • Solubility : The methoxy group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMF) by ~20% compared to non-substituted cyclohexanols. Measure via shake-flask method (logP determination) .
  • Reactivity : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Kinetic studies (e.g., SN2 reactions with alkyl halides) show slower rates compared to electron-withdrawing substituents .

Q. What stereochemical challenges arise in separating enantiomers of this compound, and how can they be addressed?

  • Methodological Answer : The cyclohexanol ring’s chair conformation creates axial/equatorial isomerism. Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation, or derivatize with a chiral auxiliary (e.g., Mosher’s acid) for NMR-based enantiomeric excess determination. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid) can confirm absolute configuration .

Data Contradiction and Validation

Q. How should researchers interpret conflicting bioactivity data (e.g., in vitro vs. in vivo efficacy) for this compound?

  • Methodological Answer : Differences may stem from metabolic instability or tissue-specific uptake. Conduct ADME studies:

  • Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction.
  • Pharmacokinetic Modeling : Compare AUC values from rodent studies to in vitro IC₅₀ data for dose extrapolation .

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